

Literature review on 4-Chloro-2,3-difluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2,3-difluoroaniline

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An In-Depth Technical Guide to **4-Chloro-2,3-difluoroaniline**

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Chloro-2,3-difluoroaniline

4-Chloro-2,3-difluoroaniline, identified by its CAS number 878285-12-2, is a halogenated aromatic amine that has emerged as a crucial building block in modern synthetic chemistry.^[1]^[2] Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom and two vicinal fluorine atoms on the aniline core. This specific substitution pattern imparts a distinct set of electronic and steric properties that medicinal chemists and materials scientists can exploit.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the additional chlorine atom provides another vector for synthetic modification or can be a critical element for interaction with biological targets. Consequently, **4-Chloro-2,3-difluoroaniline** serves as a valuable intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals.^[3]^[4] This guide provides an in-depth review of its properties, a validated synthetic approach, its applications, and essential safety protocols, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical properties of a synthetic building block are foundational to its application. They dictate reaction conditions, purification strategies, and the ultimate characteristics of the final product. The properties of **4-Chloro-2,3-difluoroaniline** are summarized below.

Property	Value	Source(s)
CAS Number	878285-12-2	[1][2]
Molecular Formula	C ₆ H ₄ ClF ₂ N	[2][5]
Molecular Weight	163.55 g/mol	[2]
Purity	≥98% (Typical)	[1][2]
InChI Key	KLAJZEMLYSDWNR-UHFFFAOYSA-N	[5]
SMILES	<chem>C1=CC(=C(C(=C1N)F)F)Cl</chem>	[5]
Predicted XlogP	2.1	[5]

This data represents typical values and may vary between suppliers.

Synthesis of 4-Chloro-2,3-difluoroaniline: A Representative Protocol

The most direct and widely established method for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic precursor. This approach is favored for its high efficiency and reliability. While a specific peer-reviewed synthesis for **4-chloro-2,3-difluoroaniline** is not readily available in the public domain, a robust protocol can be expertly derived from standard procedures for analogous compounds, such as the synthesis of 2,3-difluoroaniline.[6]

The logical precursor, 1-chloro-2,3-difluoro-4-nitrobenzene, can be reduced to the target aniline via catalytic hydrogenation. The choice of a palladium-on-carbon (Pd/C) catalyst is deliberate; it is highly effective for nitro group reductions while typically leaving aryl halides intact, ensuring the integrity of the chloro-substituent.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize **4-Chloro-2,3-difluoroaniline** from 1-chloro-2,3-difluoro-4-nitrobenzene.

Materials:

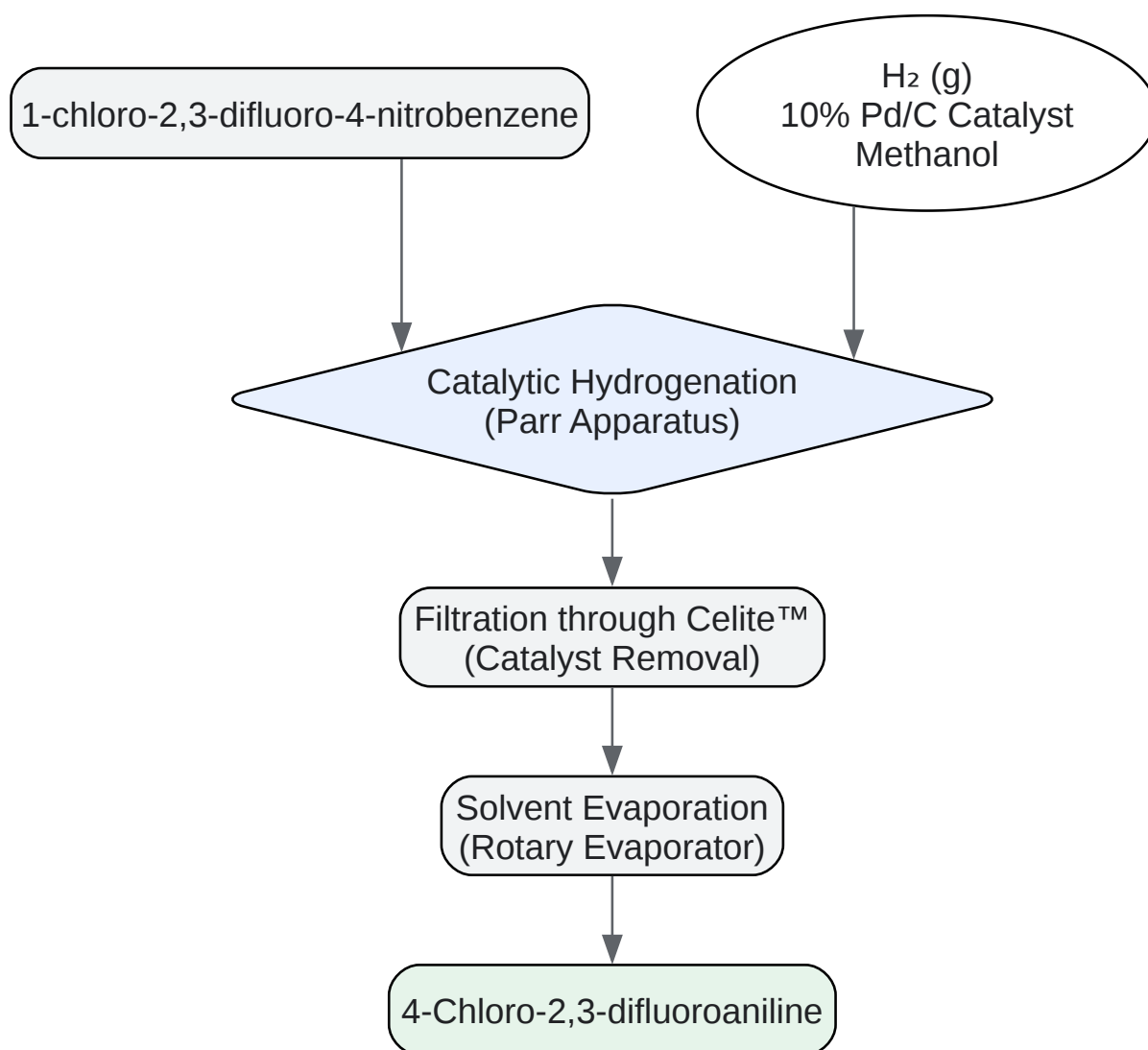
- 1-chloro-2,3-difluoro-4-nitrobenzene
- Methanol (or Ethanol/Ethyl Acetate)
- 10% Palladium on Carbon (Pd/C), 50% wet
- Hydrogen (H₂) gas supply
- Nitrogen (N₂) gas supply
- Parr hydrogenator or similar high-pressure reaction vessel
- Celite™ or other filtration aid

Procedure:

- **Vessel Preparation:** Ensure the high-pressure reaction vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.
- **Charging the Vessel:** To the vessel, add 1-chloro-2,3-difluoro-4-nitrobenzene. Add a suitable solvent such as methanol to dissolve the starting material (a concentration of ~0.5 M is a good starting point).
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the nitroaromatic substrate. The wet catalyst is preferred to minimize the risk of ignition upon contact with the solvent and air.
- **Hydrogenation:** Seal the reaction vessel. Purge the headspace multiple times with nitrogen before carefully introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).

- Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 40-50°C) to facilitate the reaction.^[6] Monitor the reaction progress by observing the cessation of hydrogen uptake.
- Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the target **4-Chloro-2,3-difluoroaniline**, which can be purified further by distillation or recrystallization if required.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **4-Chloro-2,3-difluoroaniline**.

Applications in Drug Discovery and Agrochemicals

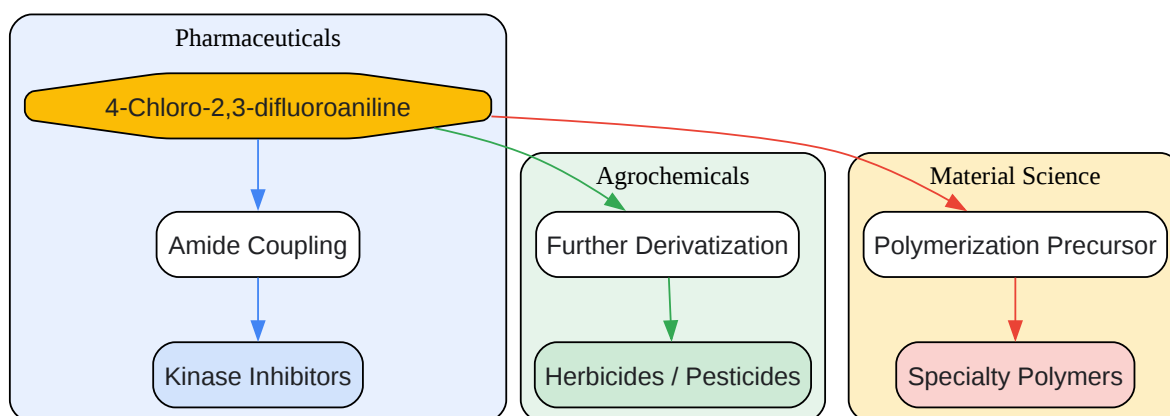
The true value of **4-Chloro-2,3-difluoroaniline** lies in its role as a versatile scaffold. The aniline functional group is a powerful handle for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

Pharmaceutical Applications: Polyhalogenated anilines are privileged structures in medicinal chemistry.[3] They are key components of numerous kinase inhibitors, which function by

blocking the ATP binding site of enzymes implicated in cancer and inflammatory diseases. The specific halogenation pattern of **4-Chloro-2,3-difluoroaniline** can lead to novel inhibitors with improved potency and selectivity.[3] The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the chlorine atom can engage in specific halogen bonding or occupy hydrophobic pockets within the target protein.

Agrochemical Applications: In the agrochemical sector, halogenated anilines are used to develop potent herbicides and pesticides.[7] The electronic properties imparted by the chlorine and fluorine substituents are crucial for the molecule's biological activity against target pests or weeds.[7]

Role as a Central Building Block Diagram



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Caption: Applications of **4-Chloro-2,3-difluoroaniline** as a core scaffold.

Safety, Handling, and Storage

As a halogenated aniline, **4-Chloro-2,3-difluoroaniline** must be handled with appropriate care. Aniline derivatives are generally considered harmful upon inhalation, ingestion, or skin contact. [8][9]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[10][11]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]
 - Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8][11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]

Conclusion

4-Chloro-2,3-difluoroaniline is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for the synthesis of high-value molecules. Its unique trifunctional substitution pattern provides a robust platform for creating novel pharmaceuticals and agrochemicals with enhanced properties. By understanding its synthesis, properties, and safe handling protocols, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.

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- To cite this document: BenchChem. [Literature review on 4-Chloro-2,3-difluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386983#literature-review-on-4-chloro-2-3-difluoroaniline]

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